molecular formula C9H13IO3 B3002992 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one CAS No. 2138296-01-0

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one

Cat. No.: B3002992
CAS No.: 2138296-01-0
M. Wt: 296.104
InChI Key: MWPRICXBJXQRLW-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one is a specialized spirocyclic compound of high interest in synthetic organic and medicinal chemistry. This molecule features a unique structure that combines a ketone and an iodomethyl group on a 2,8-dioxaspiro[4.5]decane scaffold. The presence of the reactive iodine atom makes it a versatile alkylating agent and a key intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the construction of more complex molecular architectures. Researchers value this compound primarily as a building block for the synthesis of novel pharmaceutical candidates, agrochemicals, and other complex organic materials. Its spirocyclic core provides structural rigidity, which is a desirable property in drug design for exploring and locking specific three-dimensional conformations. The product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and it is typically recommended to be stored cold and transported under cold-chain conditions to ensure stability .

Properties

IUPAC Name

1-(iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IO3/c10-6-7-9(5-8(11)13-7)1-3-12-4-2-9/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPRICXBJXQRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)OC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the Prins/pinacol reaction, which uses a Lewis acid catalyst to achieve high yields and selectivity . The process begins with the formation of an intermediate from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, followed by a cascade reaction to form the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved .

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents/Modifications Molecular Formula Key Applications/Activities References
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one Spiro[4.5]decane 1-Iodomethyl, 2,8-dioxolane, 3-ketone C₉H₁₃IO₃ Synthetic intermediate (hypothesized)
AF710B Spiro[4.5]decane 1-Thia-3,8-diaza, 2-methyl, indole moiety C₁₆H₂₁N₃OS M1/σ1 agonist (Alzheimer’s therapy)
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one Spiro[4.5]decane 1-Oxa-8-aza, 2,8-dimethyl, 3-ketone C₁₀H₁₇NO₂ M1 muscarinic partial agonist
1,4-Dioxaspiro[4.5]decan-2-one Spiro[4.5]decane 1,4-Dioxolane, 2-ketone C₈H₁₂O₃ Solvent-stable cyclic ketone
2,8-Diazaspiro[4.5]decan-3-one Spiro[4.5]decane 2,8-Diaza, 3-ketone C₈H₁₄N₂O Building block for CNS drug discovery

Functional Comparisons

Pharmacological Activity
  • AF710B: A thia-diaza spirocyclic compound with potent M1/σ1 receptor agonism (Ki = 7 nM for muscarinic receptors) and efficacy in Alzheimer’s disease models. Its indole-propanone side chain enhances CNS penetration .
  • 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one: Exhibits partial M1 agonism (60% intrinsic activity vs. carbachol) and stimulates phosphoinositide hydrolysis. The exo double bond at C-3 is critical for receptor binding .
  • This compound: No direct pharmacological data are reported. However, the iodomethyl group may hinder blood-brain barrier penetration compared to methyl or ethyl analogs .
Physicochemical Properties
  • Dioxolane vs. Diaza/Oxa Rings : The 2,8-dioxolane ring in the target compound confers rigidity and oxidation resistance, whereas diaza/oxa analogs (e.g., AF710B) exhibit enhanced hydrogen-bonding capacity for receptor interactions .

Biological Activity

1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one is a unique chemical compound characterized by its spirocyclic structure and the presence of an iodomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H13_{13}I O3_{3}
  • Molecular Weight : 292.11 g/mol
  • CAS Number : 2138296-01-0

The spirocyclic nature of the compound allows for diverse reactivity patterns, particularly involving the iodomethyl group, which can facilitate nucleophilic substitutions and other transformations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and affecting various biochemical pathways. This interaction is crucial for its pharmacological effects, which include anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and mediators. For instance, a related study demonstrated that certain spirocyclic compounds significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory potential of various spirocyclic compounds, including derivatives of this compound. The results demonstrated that these compounds significantly inhibited the expression of inflammatory markers such as COX-2 and IL-1β.

CompoundCOX-2 Inhibition (%)IL-1β Inhibition (%)
This compound82.5%89.5%
Control (Sodium Diclofenac)70%75%

This table illustrates the efficacy of the compound compared to a standard anti-inflammatory drug.

Antimicrobial Studies

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15 µg/mL
Escherichia coli30 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one?

Methodological Answer:
The synthesis typically involves cyclization reactions to form the spirocyclic core. A key route includes the use of diol intermediates cyclized under acidic conditions (e.g., Nafion-Hg catalyst) to construct the spiro[4.5]decan framework . Introducing the iodomethyl group may involve nucleophilic substitution, where a precursor like a hydroxymethyl or bromomethyl group is replaced with iodide via Finkelstein-type reactions. Critical parameters include solvent polarity (e.g., THF or DMF), reaction temperature (often 50–80°C), and the use of anhydrous conditions to prevent hydrolysis. Purity optimization requires column chromatography or recrystallization, as noted in spirocyclic compound syntheses .

Basic: How is the purity of this compound validated in academic research?

Methodological Answer:
Purity is assessed via HPLC (reversed-phase C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI or EI-MS for molecular ion confirmation) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) identifies structural integrity, with characteristic peaks for the spirocyclic oxygen/nitrogen atoms and iodomethyl group (δ ~3.5–4.0 ppm for CH₂I in ¹H NMR). Elemental analysis (C, H, N) ensures stoichiometric consistency, as demonstrated in similar spiro compounds .

Basic: What storage conditions are recommended for this compound?

Methodological Answer:
The compound should be stored in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation of the iodomethyl group and spirocyclic ethers. Desiccants (e.g., silica gel) are critical to avoid moisture-induced ring-opening reactions . Stability studies on analogous spiro compounds suggest a shelf life of 6–12 months under these conditions .

Advanced: How does the iodomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The iodomethyl group acts as a strong leaving group due to the polarizable C–I bond, facilitating SN2 reactions with amines or thiols. Computational studies (DFT calculations) predict enhanced electrophilicity at the methyl carbon, with activation energies ~15–20 kJ/mol lower than bromo analogs . Experimental data from related iodospiro compounds show >80% yield in alkylation reactions with primary amines under mild conditions (rt, DCM) . Steric hindrance from the spiro core may reduce reactivity in bulky nucleophiles, necessitating optimized molar ratios (1:1.2 substrate:nucleophile) .

Advanced: What computational approaches predict the biological activity of derivatives of this compound?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like muscarinic receptors identifies binding affinities. For example, spirocyclic analogs with methyl groups show Ki values <10 nM for M1 receptors . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors correlate substituent effects with agonistic activity. MD simulations (AMBER) assess stability of receptor-ligand complexes, with RMSD thresholds <2 Å indicating stable binding .

Advanced: How can regioselective functionalization of the spirocyclic core be achieved?

Methodological Answer:
Regioselectivity is controlled through protecting group strategies. For example, tert-butyloxycarbonyl (Boc) protection of nitrogen in the diaza ring directs electrophilic substitution to the iodomethyl site . Lithiation at the α-position to the carbonyl group (using LDA at –78°C) enables alkylation or acylation, as seen in spiro lactone derivatives . Catalyst screening (e.g., Pd/C for hydrogenation) ensures selective reduction of exocyclic double bonds without affecting the spiro framework .

Advanced: What spectral distinctions exist between this compound and its non-iodinated analogs?

Methodological Answer:
¹H NMR of the iodomethyl group shows a triplet (J = 6–8 Hz) at δ 3.5–4.0 ppm for the CH₂I protons, absent in non-iodinated analogs. In IR, C–I stretching vibrations appear at ~500–600 cm⁻¹. Mass spectra display isotopic patterns characteristic of iodine (m/z 127 for ¹²⁷I) . X-ray crystallography reveals longer C–I bond lengths (~2.10 Å vs. ~1.54 Å for C–Br), confirmed in spirocyclic iodides .

Advanced: How does stereochemistry impact the compound’s pharmacological profile?

Methodological Answer:
Stereoisomerism at the spiro junction (R vs. S configuration) affects receptor binding. For example, trans-7-methyl-2,8-diazaspiro[4.5]decan-3-one shows 10-fold higher M1 receptor affinity than its cis counterpart . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) spectra validate absolute configuration. In vivo studies on analogous compounds reveal stereospecific antiamnesic effects, with (R)-isomers showing superior activity .

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